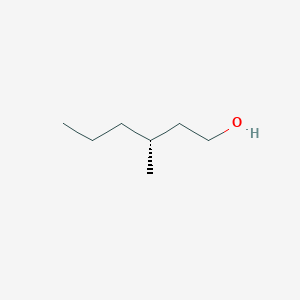

(R)-3-Methyl-1-hexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

86423-92-9 |

|---|---|

Molecular Formula |

C7H16O |

Molecular Weight |

116.20 g/mol |

IUPAC Name |

(3R)-3-methylhexan-1-ol |

InChI |

InChI=1S/C7H16O/c1-3-4-7(2)5-6-8/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

YGZVAQICDGBHMD-SSDOTTSWSA-N |

Isomeric SMILES |

CCC[C@@H](C)CCO |

Canonical SMILES |

CCCC(C)CCO |

Origin of Product |

United States |

The Significance of Chiral Branched Chain Primary Alcohols

Chiral branched-chain primary alcohols represent a critical class of organic molecules with widespread importance in both synthetic and biological contexts. Their utility stems from the presence of a stereogenic center—a carbon atom attached to four different groups—which imparts chirality to the molecule. This "handedness" is fundamental in many biological processes and is a crucial consideration in the design and synthesis of new chemical entities.

In organic synthesis , these alcohols serve as versatile building blocks, or "chirons," for the construction of more complex, stereochemically defined molecules. wisdomlib.org The primary alcohol group can be readily transformed into a variety of other functional groups, such as aldehydes, carboxylic acids, and esters, through well-established chemical reactions. solubilityofthings.com This versatility allows chemists to introduce the chiral branched-chain motif into a wide range of target molecules, including pharmaceuticals, agrochemicals, and materials with specific properties. The "borrowing hydrogen" strategy, for instance, utilizes alcohols as sustainable starting materials for creating longer-chain or branched alcohols, highlighting their importance in developing greener chemical processes. rsc.org

In the realm of chemical biology , the specific three-dimensional structure of chiral molecules is often paramount for their interaction with biological systems. Enzymes and receptors, themselves chiral, frequently exhibit a high degree of stereoselectivity, meaning they will interact with only one enantiomer (mirror-image form) of a chiral molecule. Chiral branched-chain primary alcohols are integral components of many natural products and bioactive molecules. researchgate.net The study of these compounds and their interactions with biological targets provides valuable insights into metabolic pathways and disease mechanisms. solubilityofthings.com Furthermore, the biocatalytic synthesis of chiral alcohols using enzymes is an area of intense research, as it offers a highly selective and environmentally friendly method for producing enantiomerically pure compounds for pharmaceutical development. wisdomlib.orgnih.gov

Synthetic Methodologies for R 3 Methyl 1 Hexanol and Its Stereoisomers

Non-Stereoselective Chemical Synthesis Routes

Non-stereoselective synthesis routes produce a racemic mixture, containing equal amounts of the (R) and (S) enantiomers of 3-methyl-1-hexanol (B83377). These methods are often straightforward and utilize common laboratory reagents.

Grignard Reaction Approaches for 3-Methyl-1-hexanol Formation

The Grignard reaction is a powerful carbon-carbon bond-forming method used to synthesize alcohols. mnstate.edu The synthesis of 3-methyl-1-hexanol involves the reaction of a Grignard reagent (an organomagnesium halide) with a suitable carbonyl compound. mnstate.educhegg.com The general mechanism involves the nucleophilic attack of the carbanionic part of the Grignard reagent on the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate. This intermediate is then protonated in a subsequent acidic workup step to yield the final alcohol. doubtnut.com

Since the carbonyl group is planar, the Grignard reagent can attack from either face with equal probability, resulting in a racemic mixture of the alcohol when starting with achiral precursors. doubtnut.com Several combinations of Grignard reagents and aldehydes can be used to synthesize 3-methyl-1-hexanol.

| Grignard Reagent | Carbonyl Compound | Resulting Alcohol |

| Propylmagnesium bromide | 3-Methylbutanal | 3-Methyl-1-hexanol |

| sec-Butylmagnesium bromide | Propanal | 3-Methyl-1-hexanol |

| Isobutylmagnesium bromide | Butyraldehyde | 3-Methyl-1-hexanol |

Catalytic Hydrogenation of Unsaturated Precursors

Catalytic hydrogenation is a common method for reducing carbon-carbon double or triple bonds. To synthesize 3-methyl-1-hexanol, an unsaturated precursor such as 3-methyl-hexen-1-ol or 3-methyl-hexyn-1-ol can be reduced using hydrogen gas (H₂) in the presence of a metal catalyst. This process is widely applicable in organic synthesis for the reduction of various functional groups. hbni.ac.in

The reaction typically involves heterogeneous catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The substrate is dissolved in a suitable solvent, and the mixture is exposed to hydrogen gas, often under pressure. The hydrogenation of an unsaturated alcohol like (E)-2-hexenal to produce the corresponding unsaturated alcohol, (E)-2-hexen-1-ol, has been demonstrated with high selectivity using bimetallic catalysts such as Pt-Co/Al₂O₃. researchgate.net Subsequent reduction of the remaining double bond would yield the saturated alcohol. The selective hydrogenation of α,β-unsaturated aldehydes to unsaturated alcohols is a key industrial process, often favoring the reduction of the carbonyl group over the carbon-carbon double bond. acs.org However, by choosing the appropriate catalyst and conditions, the C=C bond can be preferentially reduced. For instance, Pd–Co/Al₂O₃ catalysts predominantly hydrogenate the C=C bond, leading to the saturated alcohol. researchgate.net

| Unsaturated Precursor | Catalyst | Product |

| 3-Methyl-2-hexen-1-ol | Pd/C, H₂ | (rac)-3-Methyl-1-hexanol |

| 3-Methyl-1-hexen-1-ol | PtO₂, H₂ | (rac)-3-Methyl-1-hexanol |

| 3-Methyl-3-hexen-1-ol | Raney Ni, H₂ | (rac)-3-Methyl-1-hexanol |

Stereoselective and Asymmetric Synthesis Strategies for Enantiopure (R)-3-Methyl-1-hexanol

Accessing a single enantiomer, such as this compound, requires stereoselective or asymmetric synthesis methods. These strategies are crucial for applications where stereochemistry is critical. One reported method for synthesizing this compound involves the reaction of 3-buten-1-ol (B139374) with tripropylaluminum (B86217) in the presence of a chiral zirconium-based catalyst, which yielded the product in high enantiomeric excess (90-92% ee). pnas.orgnih.gov

Principles of Enantioselective Transformation in Chiral Alcohol Synthesis

Enantioselective transformations aim to create a chiral product from a prochiral or racemic substrate with a preference for one enantiomer over the other. Most methods rely on the use of a chiral influence, such as a catalyst, reagent, or auxiliary, to create diastereomeric transition states with different energy levels. acs.org

Key strategies include:

Asymmetric Catalysis : A small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This includes metal complexes with chiral ligands (e.g., for asymmetric hydrogenation or oxidation) and organocatalysts. acs.orgnih.gov

Chiral Auxiliaries : A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. acs.orgnih.gov

Chiral Reagents : A stoichiometric amount of a chiral reagent is used to transform the substrate.

Kinetic Resolution : One enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer from the product. The maximum yield for the desired enantiomer is 50%. mdpi.com

The Sharpless Asymmetric Epoxidation is a powerful method for creating chiral epoxy alcohols from allylic alcohols, where the stereochemistry of the product is predictably controlled by the chirality of the diethyl tartrate ligand used. mdpi.com These chiral epoxy alcohols are versatile intermediates for synthesizing a wide range of complex molecules. mdpi.com

Application of Chiral Precursors in Stereocontrolled Synthesis (General)

Stereocontrolled synthesis often utilizes the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. acs.org These molecules possess inherent chirality that can be transferred to a target molecule through a series of chemical transformations. nih.gov

This substrate-controlled approach relies on the existing stereocenter(s) in the starting material to direct the formation of new stereocenters with a specific configuration. nih.govresearchgate.net For example, the chirality of a homoallylic alcohol can be used to direct a diastereoselective carboxylation/bromocyclization sequence to produce chiral syn-1,3-diol derivatives with high stereocontrol. nih.govresearchgate.net This strategy is fundamental in the total synthesis of complex natural products and pharmaceuticals.

Dynamic Kinetic Resolution and Enzymatic Racemization in Chiral Alcohol Deracemization

Dynamic Kinetic Resolution (DKR) is a powerful technique that overcomes the 50% theoretical yield limit of traditional kinetic resolution. rsc.orgresearchgate.net DKR combines an enantioselective reaction with an in-situ racemization of the slower-reacting enantiomer of the starting material. d-nb.infothieme.de This ensures that the entire racemic substrate is continuously converted into a single enantiomeric product, allowing for a theoretical yield of up to 100%. researchgate.netthieme.de

A common DKR setup for alcohols involves:

Enantioselective Acylation : An enzyme, typically a lipase (B570770) like Candida antarctica lipase B (CALB), selectively acylates one enantiomer (e.g., the R-enantiomer) of the racemic alcohol. thieme.deacs.org

In-situ Racemization : A catalyst, often a transition metal complex (e.g., a ruthenium complex), simultaneously converts the unreacted S-enantiomer back into the racemate. acs.orgacs.org

For this process to be efficient, the rate of racemization must be significantly faster than the rate of acylation of the slow-reacting enantiomer, and both the enzyme and the racemization catalyst must be compatible with the reaction conditions. acs.org

Enzymatic racemization offers an alternative to metal catalysts. Alcohol dehydrogenases (ADHs) can be used to racemize alcohols through a reversible oxidation-reduction cycle. rsc.org Recently, a fully bienzymatic DKR system was developed in an aqueous solution, using a non-stereoselective ADH for racemization and an engineered acyltransferase for the enantioselective acylation, eliminating the need for metal catalysts and organic solvents. d-nb.info

Biocatalysis and Metabolic Engineering for Branched Chain Primary Alcohols

Elucidation of Enzymatic Pathways for Chiral Alcohol Biosynthesis

The biosynthesis of chiral alcohols like (R)-3-Methyl-1-hexanol in engineered microorganisms relies on the strategic redirection and expansion of native metabolic pathways. pnas.orgnih.gov Central to this is the utilization of key intermediates and a cascade of enzymatic reactions to build the desired carbon backbone and introduce the alcohol functionality.

Role of Acetyl-CoA and 2-Keto Acid Intermediates

The synthesis of branched-chain alcohols is often initiated from common metabolic precursors. Acetyl-CoA, a central molecule in carbon metabolism, serves as a fundamental building block for extending carbon chains. acs.orgnih.gov The process typically involves the elongation of α-keto acids, which are intermediates in amino acid biosynthesis pathways. nih.govnih.gov

For instance, the biosynthesis of (S)-3-methyl-1-pentanol, a structurally related C6 alcohol, begins with (S)-2-keto-3-methylvalerate, the 2-keto acid precursor of the amino acid L-isoleucine. pnas.orgucla.edu This existing intracellular 2-keto acid serves as a starting point for further carbon chain extension. nih.gov The general strategy involves diverting these 2-keto acid intermediates away from their natural amino acid fate and channeling them towards alcohol production. acs.org This diversion is a cornerstone of creating non-natural metabolic pathways for the synthesis of a variety of long-chain alcohols. pnas.orgnih.gov

Function of LeuABCD, KIVD, and ADH6 Enzymes in Chain Elongation and Reduction

A key enzymatic system co-opted for the chain elongation of 2-keto acids is the LeuABCD enzyme complex, which is naturally involved in leucine (B10760876) biosynthesis. researchgate.netbiorxiv.org These enzymes can promiscuously act on non-natural substrates, catalyzing the addition of a carbon atom to the side chain of a 2-keto acid. ucla.edunih.gov For example, the LeuABCD complex can convert 2-keto-3-methylvalerate to 2-keto-4-methylhexanoate, the direct precursor to 3-methyl-1-pentanol. researchgate.net This demonstrates the potential of these enzymes to create novel, longer-chain keto acids that are not typically found in the host organism. pnas.orgnih.govucla.edu

Once the desired α-keto acid has been synthesized, two additional enzymatic steps are required to convert it into the final alcohol product. The first is a decarboxylation step, which is often catalyzed by a broad-substrate-range 2-keto acid decarboxylase, such as the 2-ketoisovalerate decarboxylase (KIVD) from Lactococcus lactis. ucla.edunih.govresearchgate.net KIVD removes the carboxyl group from the α-keto acid, producing the corresponding aldehyde. asm.org

The final step is the reduction of the aldehyde to a primary alcohol. This is accomplished by an alcohol dehydrogenase (ADH). frontiersin.org A commonly used enzyme for this purpose is the alcohol dehydrogenase VI (ADH6) from Saccharomyces cerevisiae, which exhibits broad substrate specificity and can efficiently reduce a variety of aldehydes to their corresponding alcohols. ucla.edunih.govresearchgate.net The combination of LeuABCD, KIVD, and ADH6 creates an artificial pathway capable of producing a range of branched-chain alcohols. biorxiv.org

Microbial Strain Engineering for Enantioselective Production

To achieve efficient and specific production of a target chiral alcohol like this compound, significant engineering of the microbial host is necessary. This involves optimizing the newly constructed biosynthetic pathways and expanding the natural metabolic capabilities of the organism.

Optimization of Biosynthetic Pathways in Model Organisms (e.g., Escherichia coli)

Escherichia coli is a frequently used host for metabolic engineering due to its well-characterized genetics and metabolism. d-nb.infonih.govnih.gov To enhance the production of branched-chain alcohols, multiple genes are often overexpressed in a coordinated manner. nih.gov This can involve constructing synthetic operons that place the necessary genes under the control of strong, inducible promoters. ucla.edunih.gov

For the production of (S)-3-methyl-1-pentanol, for example, researchers constructed three separate synthetic operons to control the expression of 14 different genes. nih.gov This included genes to increase the supply of the precursor 2-keto-3-methylvalerate, as well as the core pathway enzymes LeuABCD, KIVD, and ADH6. nih.gov

Furthermore, protein engineering can be employed to improve the efficiency and specificity of the pathway enzymes. For instance, the LeuA enzyme, which catalyzes the initial condensation step, can be mutated to be insensitive to feedback inhibition, thereby increasing the carbon flux towards the desired product. ucla.edunih.gov Similarly, the substrate specificity of KIVD can be altered through rational design to favor the conversion of the target keto acid and reduce the formation of byproducts. ucla.edunih.gov

| Strain/Condition | Key Genes Overexpressed/Mutated | Product | Titer (mg/L) |

| ATCC98082, ΔilvE, ΔtyrB | thrA, thrB, thrC, tdcB, ilvG, ilvM, ilvC, ilvD, KIVD, ADH6 | (S)-3-methyl-1-pentanol | Not Detected |

| ATCC98082, ΔilvE, ΔtyrB | thrA, thrB, thrC, tdcB, ilvG, ilvM, ilvC, ilvD, leuA, leuB, leuC, leuD, KIVD, ADH6 | (S)-3-methyl-1-pentanol | 6.5 |

| ATCC98082, ΔilvE, ΔtyrB | thrA(G433R), thrB, thrC, tdcB, ilvG, ilvM, ilvC, ilvD, leuA(G462D), leuB, leuC, leuD, KIVD, ADH6 | (S)-3-methyl-1-pentanol | 40.8 |

| ATCC98082, ΔilvE, ΔtyrB | thrA(G433R), thrB, thrC, tdcB, ilvG, ilvM, ilvC, ilvD, leuA(G462D), leuB, leuC, leuD, KIVD(V461A), ADH6 | (S)-3-methyl-1-pentanol | ~120 |

| ATCC98082, ΔilvE, ΔtyrB | thrA(G433R), thrB, thrC, tdcB, ilvG, ilvM, ilvC, ilvD, leuA(G462D), leuB, leuC, leuD, KIVD(F381L/V461A), ADH6 | (S)-3-methyl-1-pentanol | 384.3 |

This table presents data on the production of (S)-3-methyl-1-pentanol in engineered E. coli strains, showcasing the impact of genetic modifications on product titer. Data sourced from Zhang et al. (2008). ucla.eduresearchgate.net

Expanding Natural Metabolic Networks for Non-Natural Alcohol Synthesis

The principles used for producing specific branched-chain alcohols can be generalized to create a broader range of non-natural alcohols. pnas.orgnih.gov By leveraging the promiscuity of enzymes like LeuABCD and KIVD, metabolic engineers can extend the natural branched-chain amino acid pathways to produce a variety of longer-chain keto acids and their corresponding alcohols. pnas.orgucla.edu

This "non-natural metabolic engineering" approach has successfully been used to produce alcohols with carbon numbers ranging from 5 to 8 in E. coli. pnas.orgnih.govucla.edu For instance, by feeding different initial keto acid precursors into the LeuABCD-KIVD-ADH6 pathway, a portfolio of non-natural alcohols can be synthesized. ucla.edunih.gov This demonstrates the potential to build artificial metabolic networks that go beyond the native capabilities of the host organism, thereby expanding the repertoire of chemicals that can be produced biologically. pnas.orgnih.govnih.gov

Advanced Analytical and Spectroscopic Characterization of R 3 Methyl 1 Hexanol Stereoisomers

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chromatographic methods are indispensable for the separation and quantification of enantiomers, providing the foundation for assessing enantiomeric purity.

Gas Chromatography with Chiral Stationary Phases for Branched Alcohols

Gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a powerful technique for the enantiomeric separation of volatile compounds like branched alcohols. The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

Cyclodextrin (B1172386) derivatives are commonly employed as CSPs in capillary GC. gcms.czmst.edu These cyclic oligosaccharides form inclusion complexes with the analytes, and the stereoselectivity is influenced by the size of the cyclodextrin cavity and the nature of its derivatization. For the separation of chiral alcohols, derivatization to their corresponding esters, such as acetates or trifluoroacetates, can enhance volatility and improve enantiomeric resolution. mst.eduudl.cat

Systematic studies have shown that the choice of the specific cyclodextrin derivative and the GC conditions, such as temperature, play a crucial role in achieving optimal separation. gcms.czmdpi.com For instance, a study on the enantiomeric separation of various chiral alcohols demonstrated that different cyclodextrin-based columns, like those with trifluoroacetyl or dimethyl derivatives, exhibit varying degrees of selectivity for different alcohol structures. mst.edu The resolution of 2-hexyl acetates has been successfully achieved with high separation factors on a CP Chirasil-DEX CB column. udl.cat While direct GC separation of 3-methyl-1-hexanol (B83377) enantiomers is feasible, derivatization can often lead to more robust and reproducible results.

Table 1: Examples of Chiral Stationary Phases for GC Separation of Alcohols and Derivatives

| Chiral Stationary Phase Type | Common Abbreviation | Typical Analytes |

| Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | CYCLOSIL-B | Chiral Alcohols |

| Trifluoroacetyl-γ-cyclodextrin | G-TA | Chiral Alcohols (as trifluoroacetyl derivatives) mst.edu |

| Permethylated β-cyclodextrin | B-PM / DEX 120 | Wide range of enantiomers, including alcohols gcms.czsigmaaldrich.com |

| 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin | β-DEX 225 | Small chiral molecules including alcohols and esters gcms.cz |

This table provides a general overview and specific column performance can vary.

High-Performance Liquid Chromatography for Diastereomeric Resolution

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for chiral separations. While direct enantiomeric separation on chiral stationary phases is common, an alternative and widely used approach involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physical properties and can be separated on a standard achiral stationary phase. nih.gov

For chiral primary alcohols like 3-methyl-1-hexanol, derivatization with chiral reagents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or other chiral acids can be employed. nih.gov The resulting diastereomeric esters can then be separated by normal-phase or reversed-phase HPLC. oup.comresearchgate.net The choice of the CDA and the chromatographic conditions, including the mobile phase composition, are critical for achieving baseline separation of the diastereomers. oup.comresearchgate.net This method not only allows for the assessment of enantiomeric purity but can also be used for the preparative separation of enantiomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Absolute Configuration Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules, including the determination of their absolute configuration.

Utility of Diastereomeric Ester Derivatives for Chiral Primary Alcohols

For chiral primary alcohols, determining the absolute configuration can be challenging. A common and effective NMR-based method involves the formation of diastereomeric esters with a chiral derivatizing agent. scielo.broup.com The principle lies in the fact that the chiral environment of the CDA induces chemical shift differences (Δδ) for the protons of the alcohol moiety in the resulting diastereomers. scielo.brillinois.edu

A widely used CDA is Mosher's acid, which, when esterified with a chiral alcohol, leads to two diastereomers. researchgate.net By comparing the ¹H NMR spectra of the two diastereomeric esters (or the ester prepared from a single enantiomer of the alcohol and both enantiomers of the CDA), the spatial arrangement of the substituents around the chiral center of the alcohol can be deduced based on the shielding and deshielding effects of the phenyl group in the Mosher's ester. oup.comillinois.edu

For β-chiral primary alcohols, such as 3-methyl-1-hexanol, specific CDAs like 9-anthrylmethoxyacetic acid (9-AMA) have been shown to be particularly useful. acs.org The large aromatic system of the anthryl group creates significant anisotropic effects, leading to more pronounced and predictable chemical shift differences in the ¹H NMR spectra of the diastereomeric esters, which facilitates the assignment of the absolute configuration. acs.orgresearchgate.net

Table 2: Chiral Derivatizing Agents for NMR-based Absolute Configuration Determination of Alcohols

| Chiral Derivatizing Agent (CDA) | Acronym | Application |

| α-Methoxy-α-trifluoromethylphenylacetic acid | MTPA / Mosher's Acid | Secondary and some primary alcohols oup.comresearchgate.net |

| α-Methoxyphenylacetic acid | MPA | Secondary and primary alcohols scielo.brresearchgate.net |

| 9-Anthrylmethoxyacetic acid | 9-AMA | β-Chiral primary alcohols acs.org |

Mass Spectrometry Techniques in Structural Elucidation of Chiral Alcohols (General applicability)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. nih.gov While standard MS is generally "blind" to stereochemistry, certain advanced MS techniques can be applied to the structural elucidation and even chiral discrimination of alcohols.

When coupled with a chiral separation technique like GC or HPLC, MS serves as a powerful detector, providing mass information for the separated enantiomers or diastereomers. researchgate.netresearchgate.net Electron ionization (EI) is a common hard ionization technique used in GC-MS that can provide fragment-rich mass spectra, offering valuable structural information. nih.gov Soft ionization techniques like electrospray ionization (ESI) and chemical ionization (CI) are often used in LC-MS and typically result in a prominent molecular ion, which is crucial for determining the molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) can further aid in structural elucidation by fragmenting the molecular ion and analyzing the resulting product ions. nih.gov While direct chiral discrimination by MS is not straightforward, methods involving the formation of diastereomeric complexes with a chiral selector and their subsequent analysis by MS/MS have been developed. researchgate.netpolyu.edu.hk These methods rely on differences in the fragmentation patterns or ion intensities of the diastereomeric complexes. polyu.edu.hk

Role of R 3 Methyl 1 Hexanol in Advanced Organic Synthesis

Utilization as a Chiral Synthon in Stereodefined Transformations

A chiral synthon is a molecule or a molecular fragment that contains a stereogenic center and can be incorporated into a larger molecule to introduce a specific stereochemistry. The enantioselective synthesis of (R)-3-Methyl-1-hexanol itself, with high stereochemical purity, is a testament to its utility as a chiral synthon. A notable method for its preparation involves the Zirconium-catalyzed asymmetric carboalumination (ZACA) of 3-buten-1-ol (B139374).

This process, developed by Negishi and coworkers, utilizes a chiral zirconocene (B1252598) catalyst, dichlorobis(1-neomenthylindenyl)zirconium [(NMI)₂ZrCl₂], to induce asymmetry in the carboalumination of the alkene. The reaction of 3-buten-1-ol with tripropylaluminum (B86217) (ⁿPr₃Al) in the presence of the chiral catalyst and a methylaluminoxane (B55162) (MAO) activator, followed by protonolysis, yields this compound in high yield and excellent enantiomeric excess (ee). nih.govnih.govpnas.org

The high enantiomeric purity achieved in this synthesis underscores the value of this method for producing this compound as a reliable chiral building block for further synthetic elaborations. The key data for this transformation are summarized in the table below.

| Starting Material | Reagents | Product | Yield (%) | Enantiomeric Excess (ee %) |

| 3-Buten-1-ol | 1) ⁿPr₃Al, (NMI)₂ZrCl₂, MAO 2) H₂O | This compound | 88-92 | 90-92 |

Table 1: Asymmetric Synthesis of this compound via ZACA Reaction. nih.govnih.govpnas.org

Applications as a Chemical Intermediate in the Synthesis of Complex Molecules

Once synthesized, the enantiopure this compound serves as a versatile chemical intermediate for the synthesis of more complex molecules, including natural products and their fragments. Its utility lies in the ability to transfer its well-defined stereocenter to a new, more elaborate structure.

A significant application of this compound is in the synthesis of polypropionate-containing natural products. For instance, it has been utilized as a key intermediate in the synthesis of fragments of the potent fungal metabolite Zaragozic Acid A and the TMC-151 family of antibiotics. nih.govnih.govpnas.org The synthesis of these complex structures often involves an iterative sequence of reactions that build upon the chiral scaffold of this compound.

The conversion of this compound to more complex building blocks, such as syn-2,4-dimethyl-1-heptanols, demonstrates its role as a crucial intermediate. This multi-step transformation typically involves oxidation of the primary alcohol to an aldehyde, followed by olefination and a subsequent stereoselective methylalumination. nih.govpnas.org

| Starting Intermediate | Reaction Sequence | Final Product Fragment | Overall Yield (%) |

| This compound | 1) Oxidation (e.g., Swern) 2) Wittig Olefination (Ph₃P=CH₂) 3) Zr-catalyzed Methylalumination 4) Oxidation (O₂) | syn-2,4-Dimethyl-1-heptanol | ~50 |

Table 2: Multi-step Conversion of this compound to a Complex Intermediate. nih.govpnas.org

Furthermore, this compound can be chemically modified to introduce other functionalities, expanding its utility as an intermediate. For example, it can be converted to (R)-6-chloro-3-methylhexanol. This transformation involves protecting the hydroxyl group, followed by oxidative cleavage and reduction to a diol, and subsequent chlorination of the primary alcohol. Such chlorinated derivatives are valuable intermediates for various industrial applications, including the synthesis of liquid crystals and as auxiliaries in asymmetric synthesis.

Theoretical and Computational Investigations of R 3 Methyl 1 Hexanol

Quantitative Structure-Property Relationship (QSPR) Modeling for Branched Alcohols

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the structural features of molecules and their macroscopic properties. mdpi.com For aliphatic alcohols, including branched structures like (R)-3-Methyl-1-hexanol, QSPR models have been developed to predict various physicochemical properties. nih.govnih.gov

The fundamental principle of QSPR is to correlate molecular descriptors, which are numerical representations of a molecule's structure, with an experimental property of interest. researchgate.net These models are valuable for predicting the properties of new or untested compounds, thereby reducing the need for time-consuming and costly experiments. mdpi.com

Research in this area has shown that the properties of aliphatic alcohols are influenced by three primary factors: the alkyl group (R), the hydroxyl group (OH), and the interaction between them. nih.govnih.gov To build predictive models, various molecular descriptors are calculated, often derived from graph theory, which captures information about the molecule's topology and electronic structure. nih.govresearchgate.net

Multiple Linear Regression (MLR) is a common statistical technique used to generate QSPR models. nih.gov These models have demonstrated high correlation coefficients (R > 0.99) and statistical significance, as confirmed by validation methods like leave-one-out cross-validation. nih.govnih.gov

Key physicochemical properties that have been successfully modeled for aliphatic alcohols using QSPR include:

Boiling Point (BP) nih.govnih.gov

n-Octanol-Water Partition Coefficient (log P) nih.govnih.gov

Water Solubility (log W) nih.govnih.gov

Chromatographic Retention Indices (RI) nih.govnih.gov

The descriptors used in these models can be categorized to reflect different aspects of the molecular structure.

Table 1: Examples of Molecular Descriptors and Properties in QSPR for Alcohols

| Descriptor Type | Examples of Descriptors | Physicochemical Property Modeled |

|---|---|---|

| Topological | Molecular Polarizability Effect Index (MPEI), Odd-Even Index (OEI), Sum of Eigenvalues of Bond-Connecting Matrix | Boiling Point, Water Solubility |

| Constitutional | Molecular Weight, Number of Carbon Atoms | n-Octanol-Water Partition Coefficient |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Chromatographic Retention Indices |

This table is illustrative and provides a general overview of descriptors used in QSPR studies of alcohols.

Studies have also explored how specific structural features affect properties. For instance, a higher degree of branching in organic solvents can enhance the dispersibility of single-walled carbon nanotubes. rsc.org Conversely, the presence of aliphatic primary alcohol groups may hinder the adsorption of organic pollutants onto carbon nanotubes. rsc.org

Computational Chemistry Approaches to Stereochemical Behavior and Reactivity (General)

The stereochemical nature of this compound, arising from its chiral center at the C3 position, is a key determinant of its chemical and biological behavior. solubilityofthings.comlibretexts.org Computational chemistry provides essential methods for investigating the three-dimensional arrangement of atoms in chiral molecules and how this structure influences their reactivity and interactions. solubilityofthings.comresearchgate.net

Chirality occurs when a molecule, like this compound, is non-superimposable on its mirror image. libretexts.org The carbon atom bonded to four different substituents (in this case, a hydrogen atom, a methyl group, an ethyl group, and a -CH2CH2OH group) is the chiral center. libretexts.orgfiveable.me The two non-superimposable mirror-image forms are called enantiomers. fiveable.me

Computational techniques are instrumental in:

Determining Molecular Conformation: Molecules are not static and can exist in various spatial arrangements or conformations. Computational methods can be used to find the most stable conformations and understand the energy differences between them. Some chiral alcohols have been observed to co-exist as different conformers even in the solid state. researchgate.net

Predicting Spectroscopic Properties: Techniques like calculating optical rotation are fundamental for chiral molecules. These calculations help in assigning the absolute configuration (R or S) to a specific enantiomer. researchgate.net

Modeling Chemical Reactions: Computational chemistry allows for the study of reaction mechanisms involving chiral molecules. This includes identifying transition states, calculating activation energies, and predicting the stereochemical outcome of reactions. researchgate.net This is crucial for designing stereoselective syntheses, which are vital in fields like pharmaceuticals and agrochemicals. fiveable.me

Understanding Intermolecular Interactions: The way a chiral molecule interacts with other molecules, such as in a biological receptor or on a chiral stationary phase in chromatography, is governed by its 3D structure. acs.org Computational models can simulate these interactions to explain and predict chiral recognition phenomena. acs.org

The advancement of computer technology has made theoretical calculations an indispensable part of modern chemical research, complementing experimental findings and providing insights that are difficult or impossible to obtain through experimentation alone. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.